molecular formula C26H16 B1618977 Dibenzo(A,L)naphthacene CAS No. 226-86-8

Dibenzo(A,L)naphthacene

Cat. No. B1618977
CAS RN: 226-86-8
M. Wt: 328.4 g/mol
InChI Key: SYWOVGJEUTZUIZ-UHFFFAOYSA-N
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Description

Dibenzo(A,L)naphthacene is a polycyclic aromatic hydrocarbon with the formula C26H16 . It is a complex organic compound with a molecular weight of 328.4052 .


Molecular Structure Analysis

The molecular structure of Dibenzo(A,L)naphthacene consists of 26 carbon atoms and 16 hydrogen atoms . The structure is complex and can be represented as a 2D Mol file .

Scientific Research Applications

Synthesis and Liquid Crystalline Properties

Dibenzo(A,L)naphthacene, also referred to as dibenzopyrene, has been a subject of interest in the field of synthetic organic chemistry. Kumar et al. (2001) described a novel method for synthesizing dibenzo[fg,op]naphthacene involving palladium-catalyzed cross-coupling and photochemical cyclization, highlighting its potential in creating discotic liquid crystals (Kumar & Naidu, 2001). Similarly, SatoTakeo et al. (1971) explored photo-aryl coupling reactions for synthesizing dibenzo[fg,op]naphthacene, demonstrating its versatility and efficacy in organic synthesis (SatoTakeo, Shimada & Hata, 1971). In 2002, Kumar et al. expanded on this, offering a rational synthesis approach for dibenzo[fg,op]naphthacene derivatives, which exhibit hexagonal columnar mesophases, indicative of their potential in material science and liquid crystalline applications (Kumar, Naidu & Rao, 2002).

Structural Analysis and Synthesis Techniques

Cheng et al. (2003) and (2007) focused on the synthesis and structural analysis of alkoxy-functionalized dibenzo[fg,op]naphthacenes. These studies provided insights into the chemical properties and potential applications of functionalized derivatives of dibenzo(A,L)naphthacene in various fields, including material sciences and organic electronics (Cheng, Höger & Fenske, 2003), (Cheng & Fu, 2007).

Self-Assembly and Liquid Crystallinity

He et al. (2013) reported the synthesis of board-like dibenzo[fg,op]naphthacene compounds, which exhibit self-assembly into one-dimensional structures and smectic liquid crystal phases. This highlights the potential of dibenzo(A,L)naphthacene derivatives in the development of advanced materials with unique self-assembly and liquid crystalline properties (He et al., 2013).

Chemical Shifts and Charge Distribution Studies

Cohen et al. (1990) conducted a study on the dianion of dibenzo[a,c]naphthacene, revealing significant insights into its charge distribution using 2D-NMR spectroscopy. This study is crucial for understanding the electronic structure of dibenzo(A,L)naphthacene derivatives and their potential applications in electronic materials (Cohen et al., 1990).

properties

IUPAC Name

hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOVGJEUTZUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177119
Record name Dibenzo(a,l)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226-86-8
Record name Dibenzo(a,l)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,l)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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